molecular formula C18H15Cl2FN8O2 B11528509 6-[(2Z)-2-(2,6-dichloro-3-nitrobenzylidene)hydrazinyl]-N'-(4-fluorophenyl)-N,N-dimethyl-1,3,5-triazine-2,4-diamine

6-[(2Z)-2-(2,6-dichloro-3-nitrobenzylidene)hydrazinyl]-N'-(4-fluorophenyl)-N,N-dimethyl-1,3,5-triazine-2,4-diamine

Cat. No.: B11528509
M. Wt: 465.3 g/mol
InChI Key: DJOLDLCAEHCNEH-AFPJDJCSSA-N
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Description

6-[(2Z)-2-[(2,6-DICHLORO-3-NITROPHENYL)METHYLIDENE]HYDRAZIN-1-YL]-N4-(4-FLUOROPHENYL)-N2,N2-DIMETHYL-1,3,5-TRIAZINE-2,4-DIAMINE is a complex organic compound known for its unique chemical structure and potential applications in various scientific fields. This compound features a triazine core, which is a six-membered ring containing three nitrogen atoms, and is substituted with various functional groups, including dichloronitrophenyl, fluorophenyl, and dimethylamino groups.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-[(2Z)-2-[(2,6-DICHLORO-3-NITROPHENYL)METHYLIDENE]HYDRAZIN-1-YL]-N4-(4-FLUOROPHENYL)-N2,N2-DIMETHYL-1,3,5-TRIAZINE-2,4-DIAMINE typically involves multiple steps, starting with the preparation of the triazine core. The triazine ring can be synthesized through a cyclization reaction involving cyanuric chloride and appropriate amines. The subsequent steps involve the introduction of the dichloronitrophenyl and fluorophenyl groups through nucleophilic substitution reactions. The final step includes the formation of the hydrazone linkage by reacting the intermediate with hydrazine derivatives under controlled conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving the use of automated reactors and continuous flow systems. The reaction conditions, such as temperature, pressure, and solvent choice, would be carefully controlled to ensure consistent product quality.

Chemical Reactions Analysis

Types of Reactions

6-[(2Z)-2-[(2,6-DICHLORO-3-NITROPHENYL)METHYLIDENE]HYDRAZIN-1-YL]-N4-(4-FLUOROPHENYL)-N2,N2-DIMETHYL-1,3,5-TRIAZINE-2,4-DIAMINE can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group under specific conditions.

    Reduction: The compound can be reduced to form different derivatives.

    Substitution: The chlorine atoms can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.

    Substitution: Nucleophiles like amines, thiols, or alcohols can be used under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group would yield an amino derivative, while substitution reactions could introduce various functional groups in place of the chlorine atoms.

Scientific Research Applications

6-[(2Z)-2-[(2,6-DICHLORO-3-NITROPHENYL)METHYLIDENE]HYDRAZIN-1-YL]-N4-(4-FLUOROPHENYL)-N2,N2-DIMETHYL-1,3,5-TRIAZINE-2,4-DIAMINE has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential as a biochemical probe.

    Medicine: Explored for its potential therapeutic properties, including anticancer and antimicrobial activities.

    Industry: Utilized in the development of advanced materials and chemical sensors.

Mechanism of Action

The mechanism of action of 6-[(2Z)-2-[(2,6-DICHLORO-3-NITROPHENYL)METHYLIDENE]HYDRAZIN-1-YL]-N4-(4-FLUOROPHENYL)-N2,N2-DIMETHYL-1,3,5-TRIAZINE-2,4-DIAMINE involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or altering their function. The pathways involved may include signal transduction, gene expression, or metabolic processes, depending on the specific application.

Comparison with Similar Compounds

Similar Compounds

  • 6-[(2Z)-2-[(2,6-DICHLORO-3-NITROPHENYL)METHYLIDENE]HYDRAZIN-1-YL]-N4-(4-CHLOROPHENYL)-N2,N2-DIMETHYL-1,3,5-TRIAZINE-2,4-DIAMINE
  • 6-[(2Z)-2-[(2,6-DICHLORO-3-NITROPHENYL)METHYLIDENE]HYDRAZIN-1-YL]-N4-(4-METHOXYPHENYL)-N2,N2-DIMETHYL-1,3,5-TRIAZINE-2,4-DIAMINE

Uniqueness

The uniqueness of 6-[(2Z)-2-[(2,6-DICHLORO-3-NITROPHENYL)METHYLIDENE]HYDRAZIN-1-YL]-N4-(4-FLUOROPHENYL)-N2,N2-DIMETHYL-1,3,5-TRIAZINE-2,4-DIAMINE lies in its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the fluorophenyl group, in particular, can enhance its stability and bioactivity compared to similar compounds.

Properties

Molecular Formula

C18H15Cl2FN8O2

Molecular Weight

465.3 g/mol

IUPAC Name

4-N-[(Z)-(2,6-dichloro-3-nitrophenyl)methylideneamino]-6-N-(4-fluorophenyl)-2-N,2-N-dimethyl-1,3,5-triazine-2,4,6-triamine

InChI

InChI=1S/C18H15Cl2FN8O2/c1-28(2)18-25-16(23-11-5-3-10(21)4-6-11)24-17(26-18)27-22-9-12-13(19)7-8-14(15(12)20)29(30)31/h3-9H,1-2H3,(H2,23,24,25,26,27)/b22-9-

InChI Key

DJOLDLCAEHCNEH-AFPJDJCSSA-N

Isomeric SMILES

CN(C)C1=NC(=NC(=N1)N/N=C\C2=C(C=CC(=C2Cl)[N+](=O)[O-])Cl)NC3=CC=C(C=C3)F

Canonical SMILES

CN(C)C1=NC(=NC(=N1)NN=CC2=C(C=CC(=C2Cl)[N+](=O)[O-])Cl)NC3=CC=C(C=C3)F

Origin of Product

United States

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